N-benzhydryl-2-(4-tert-butylphenoxy)acetamide
Description
N-Benzhydryl-2-(4-tert-butylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom and a 4-tert-butylphenoxy moiety linked to the acetamide backbone. The tert-butyl group at the para position of the phenoxy ring enhances steric bulk and may influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
N-benzhydryl-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-25(2,3)21-14-16-22(17-15-21)28-18-23(27)26-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,24H,18H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPWUUVCCHWRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-(4-tert-butylphenoxy)acetamide typically involves the reaction of benzhydryl chloride with 2-(4-tert-butylphenoxy)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzhydryl derivatives.
Scientific Research Applications
N-benzhydryl-2-(4-tert-butylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The tert-butylphenoxy moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
N-Benzhydryl-2-(4-chlorophenyl)acetamide
- Structure: Differs by replacing the 4-tert-butylphenoxy group with a 4-chlorophenyl moiety.
- Molecular Formula: C₂₁H₁₈ClNO (vs. C₂₅H₂₇NO₂ for the target compound).
- Key Properties : Molar mass = 335.83 g/mol; CAS 88229-42-7.
- This substitution likely alters solubility and reactivity in pharmaceutical or catalytic contexts .
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
- Structure: Features an amino-methylphenyl group instead of benzhydryl.
- Molecular Formula : C₁₉H₂₄N₂O₂; Molar mass = 312.41 g/mol.
- Comparison: The amino group may confer higher polarity and bioavailability compared to the benzhydryl group, which is more lipophilic .
N-Benzhydryl-2-(2-oxo-2H-chromen-3-yl)acetamide
- Structure: Replaces the 4-tert-butylphenoxy group with a coumarin (2-oxo-chromenyl) moiety.
- Key Properties : Melting point = 238.2–240.1°C; IR bands at 1719 cm⁻¹ (C=O stretch).
Key Observations :
- Yield : Bulky substituents (e.g., hydroxy-tert-butyl) correlate with lower yields (54%) compared to simpler alkyl groups (82%) due to steric hindrance .
- Melting Points : Compounds with polar groups (e.g., hydroxy or coumarin) exhibit higher melting points (>80°C) compared to lipophilic derivatives (74–75°C) .
- Chromatography : Higher Rf values (e.g., 0.65) indicate increased lipophilicity in branched alkyl derivatives .
Spectral and Reactivity Comparisons
- IR Spectroscopy : All acetamides show characteristic NH (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. The tert-butyl group’s absence/presence may shift these bands slightly due to electronic effects .
- NMR : The benzhydryl group in the target compound would produce distinct aromatic multiplet signals (δ 7.2–7.5 ppm) in ¹H-NMR, differing from chlorophenyl (δ 7.3–7.6 ppm) or coumarin derivatives (δ 6.5–8.3 ppm) .
- Reactivity : Alkylation studies (e.g., benzylation of N-substituted acetamides) suggest that electron-withdrawing groups (e.g., nitro) enhance reactivity under phase-transfer catalysis, whereas bulky tert-butyl groups may slow kinetics .
Biological Activity
N-benzhydryl-2-(4-tert-butylphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzhydryl group and a tert-butylphenoxy moiety attached to an acetamide backbone. The chemical formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may exert effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to pain and inflammation.
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate to high activity |
| Related benzimidazole compounds | Pseudomonas aeruginosa, Klebsiella pneumoniae | Significant efficacy against multiple strains |
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Study: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
Pharmacological Studies
Pharmacological evaluations have revealed the following key findings regarding the compound's efficacy:
- Dose-dependent Effects : The biological effects of this compound appear to be dose-dependent, with higher concentrations yielding more pronounced effects.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully establish its safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
